molecular formula C17H10Cl3NO2 B1273376 7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid CAS No. 863438-00-0

7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B1273376
CAS No.: 863438-00-0
M. Wt: 366.6 g/mol
InChI Key: AFRRVKFSTWXOKR-UHFFFAOYSA-N
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Description

7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid is a complex organic compound with a quinoline backbone. This compound is characterized by the presence of chlorine atoms at the 7th and 2nd positions, a dichlorophenyl group at the 2nd position, and a carboxylic acid group at the 4th position. The compound’s unique structure lends itself to various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-2-(2,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one: Shares a similar dichlorophenyl group but differs in the core structure.

    2-(2,4-Dichlorophenyl)-8-methylquinoline-4-carboxylic acid: Lacks the chlorine atom at the 7th position.

Uniqueness

7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

7-chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl3NO2/c1-8-13(19)5-4-10-12(17(22)23)7-15(21-16(8)10)11-3-2-9(18)6-14(11)20/h2-7H,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRRVKFSTWXOKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=C(C=C(C=C3)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801162514
Record name 7-Chloro-2-(2,4-dichlorophenyl)-8-methyl-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801162514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863438-00-0
Record name 7-Chloro-2-(2,4-dichlorophenyl)-8-methyl-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863438-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2-(2,4-dichlorophenyl)-8-methyl-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801162514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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